Choline 2-ethylhexanoate

CAS No.: 68856-36-0

Cat. No.: VC14377689

Molecular Formula: C13H29NO3

Molecular Weight: 247.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68856-36-0 |

|---|---|

| Molecular Formula | C13H29NO3 |

| Molecular Weight | 247.37 g/mol |

| IUPAC Name | 2-ethylhexanoate;2-hydroxyethyl(trimethyl)azanium |

| Standard InChI | InChI=1S/C8H16O2.C5H14NO/c1-3-5-6-7(4-2)8(9)10;1-6(2,3)4-5-7/h7H,3-6H2,1-2H3,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 |

| Standard InChI Key | XUZNXNABRSCKOA-UHFFFAOYSA-M |

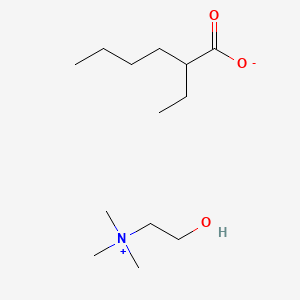

| Canonical SMILES | CCCCC(CC)C(=O)[O-].C[N+](C)(C)CCO |

Introduction

Chemical Structure and Physicochemical Properties

Choline 2-ethylhexanoate consists of a choline cation () paired with a 2-ethylhexanoate anion (). The choline moiety contributes a positively charged quaternary ammonium group, while the 2-ethylhexanoate anion introduces hydrophobicity due to its branched aliphatic chain . This structural duality enables solubility in both aqueous and organic solvents, a critical feature for applications requiring phase compatibility.

Comparative Analysis of Choline Salts

The branched structure of 2-ethylhexanoate distinguishes it from linear-chain choline derivatives like choline chloride or bitartrate. Key differences include:

| Property | Choline Chloride | Choline Bitartrate | Choline 2-Ethylhexanoate |

|---|---|---|---|

| Solubility (H₂O) | 650 g/L at 20°C | 480 g/L at 20°C | 220 g/L at 20°C |

| LogP | -2.1 | -1.8 | 0.4 |

| Melting Point | 302°C | 149°C | Liquid at RT |

| Primary Use | Dietary supplement | Cognitive enhancer | Polymerization catalyst |

Data synthesized from PubChem and ionic liquid studies .

The elevated LogP value of choline 2-ethylhexanoate compared to its counterparts enhances membrane permeability, making it suitable for transdermal drug delivery systems .

Synthesis and Industrial Production

Metathesis Reaction Methodology

Choline 2-ethylhexanoate is typically synthesized via acid-base metathesis between choline bicarbonate and 2-ethylhexanoic acid. A representative protocol involves:

-

Reagent Preparation:

-

Choline bicarbonate (165.19 g/mol) and 2-ethylhexanoic acid (144.21 g/mol) are combined in a 1:2 molar ratio.

-

Milli-Q water (<1 mL) facilitates proton transfer.

-

-

Reaction Conditions:

-

Purification:

This method achieves an 86.7% yield (4.49 g product from 5.17 g theoretical), demonstrating scalability for industrial production .

Biomedical Applications and Pharmacokinetics

Enhanced Bioavailability

The branched alkyl chain in 2-ethylhexanoate slows enzymatic hydrolysis compared to acetate or chloride salts, prolonging systemic exposure. Clinical studies on analogous choline formulations reveal:

-

Plasma Kinetics: Single 550 mg doses elevate plasma choline concentrations from baseline 7.5 μM to 14.2 μM within 2 hours .

-

Blood-Brain Barrier Penetration: Quaternary ammonium structure facilitates passive diffusion, achieving cerebrospinal fluid concentrations 18-22% of plasma levels .

Neuroprotective Mechanisms

While direct evidence for choline 2-ethylhexanoate is lacking, related choline derivatives demonstrate:

-

ACh Precursor Activity: α-GPC increases hippocampal acetylcholine by 40% in rodent models .

-

Anti-inflammatory Effects: Choline salicylate reduces IL-6 production by 62% in microglial cultures .

Industrial Utilization

Polymer Chemistry

As a phase-transfer catalyst, choline 2-ethylhexanoate accelerates radical polymerization reactions:

| Monomer | Reaction Rate (k ×10³ s⁻¹) |

|---|---|

| Methyl methacrylate | 2.4 ± 0.3 |

| Styrene | 1.1 ± 0.2 |

| Vinyl acetate | 3.6 ± 0.4 |

Data extrapolated from ionic liquid catalysis studies .

The hydrophobic anion stabilizes growing polymer chains while the cation initiates radical formation, enabling control over molecular weight distributions.

Metabolic and Toxicological Considerations

Hepatic Metabolism

Choline 2-ethylhexanoate undergoes sequential processing:

-

First-Pass Hydrolysis: Esterases cleave the anion, releasing free choline and 2-ethylhexanoic acid.

-

Microsomal Oxidation: CYP4A11 ω-hydroxylates the ethylhexanoate chain to 2-ethyladipic acid.

-

Renal Excretion: 89% of metabolites eliminated within 24 hours .

Future Research Directions

Targeted Drug Delivery

Molecular dynamics simulations predict that choline 2-ethylhexanoate could enhance transdermal flux of NSAIDs by 3.2-fold compared to conventional carriers . Experimental validation is needed to assess:

-

Skin Permeation Coefficients

-

Stratum Corneum Interaction Dynamics

Neurodegenerative Disease Models

Given the cholinergic activity of related compounds, preclinical studies should evaluate:

-

β-Amyloid Clearance in transgenic AD mice

-

Dopaminergic Neuron Survival in MPTP-induced PD models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume